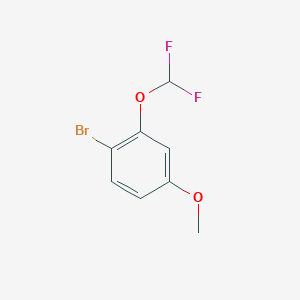
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 It is a brominated aromatic compound featuring both difluoromethoxy and methoxy substituents on the benzene ring
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is heteroarenes, as it has been used in the direct arylation of these compounds . Heteroarenes are a class of organic compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in their aromatic ring. They play a crucial role in many biological processes and are often found in pharmaceutical compounds .
Mode of Action
This compound interacts with its targets through a process known as palladium-catalyzed direct arylation . In this process, the bromobenzene compound acts as an aryl source, donating an aryl group to the heteroarene target. This reaction is facilitated by a palladium catalyst, which helps to break the carbon-hydrogen bonds in the heteroarene and form new carbon-carbon bonds with the aryl group .
Biochemical Pathways
The direct arylation of heteroarenes with this compound can lead to the formation of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds are of great interest in pharmaceutical chemistry due to their presence in important drugs such as Lumacaftor . The exact biochemical pathways affected by these compounds would depend on the specific heteroarene target and the biological context in which they are used.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific heteroarene target and the biological context. The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the palladium-catalyzed direct arylation process requires specific reaction conditions, including the presence of a base and a suitable temperature . Additionally, factors such as pH and the presence of other chemicals could potentially affect the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethoxy)-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed:
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Comparación Con Compuestos Similares
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethoxy)-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1-Bromo-2-(difluoromethoxy)benzene:
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and makes it valuable for targeted applications in various fields.
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIACGHIYOAPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261552-32-2 |
Source


|
| Record name | 1-bromo-2-(difluoromethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
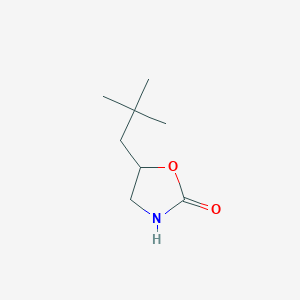
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)

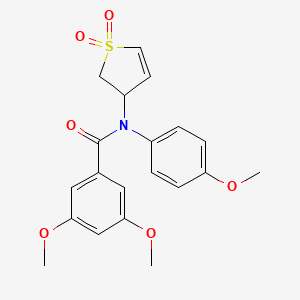
![ethyl 1-(4-fluorophenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2783528.png)
![3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2783529.png)
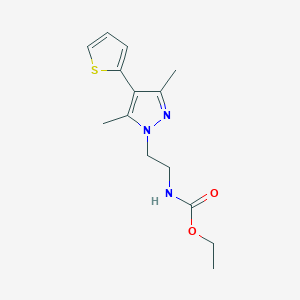
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2783533.png)
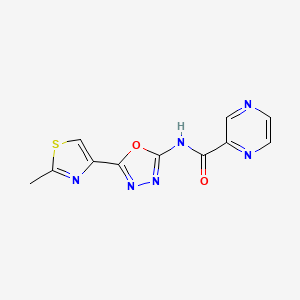
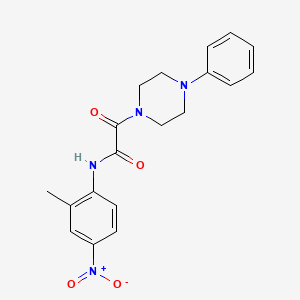
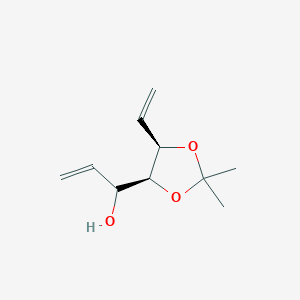
![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)
![N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2783546.png)
